molecular formula C15H15N5O4S B2656829 4-(ethanesulfonyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1170886-30-2

4-(ethanesulfonyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2656829
CAS No.: 1170886-30-2
M. Wt: 361.38
InChI Key: QYMPEYYODUIFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(ethanesulfonyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an ethanesulfonyl group, a pyrazolyl moiety, and an oxadiazolyl ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethanesulfonyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-diketones. The final step often includes the sulfonylation of the benzamide moiety using ethanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(ethanesulfonyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or pyrazole rings, leading to the formation of corresponding amines or hydrazines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties .

Scientific Research Applications

4-(ethanesulfonyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal applications, it may target enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(ethanesulfonyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanesulfonyl group, in particular, provides enhanced solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

4-ethylsulfonyl-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S/c1-3-25(22,23)11-6-4-10(5-7-11)13(21)17-15-19-18-14(24-15)12-8-9-16-20(12)2/h4-9H,3H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMPEYYODUIFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.